3(2H)-Pyridazinone, 4-bromo-2-(2-hydroxyethyl)-5-(2-phenylethoxy)-

Description

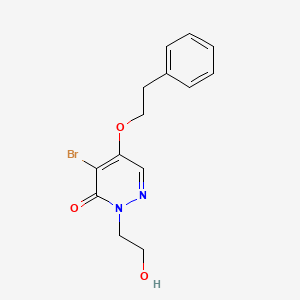

3(2H)-Pyridazinone, 4-bromo-2-(2-hydroxyethyl)-5-(2-phenylethoxy)-, is a pyridazinone derivative characterized by a bromo substituent at position 4, a 2-hydroxyethyl group at position 2, and a 2-phenylethoxy moiety at position 5. Pyridazinones are nitrogen-containing heterocycles with diverse pharmacological activities, including anti-inflammatory, anticancer, and cardiotonic effects .

Properties

CAS No. |

565157-35-9 |

|---|---|

Molecular Formula |

C14H15BrN2O3 |

Molecular Weight |

339.18 g/mol |

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)-5-(2-phenylethoxy)pyridazin-3-one |

InChI |

InChI=1S/C14H15BrN2O3/c15-13-12(10-16-17(7-8-18)14(13)19)20-9-6-11-4-2-1-3-5-11/h1-5,10,18H,6-9H2 |

InChI Key |

ZMQAZHHGFRNFNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C(=O)N(N=C2)CCO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the bromine atom results in the formation of a hydrogen-substituted pyridazinone .

Scientific Research Applications

4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(3-pyridylmethylamino)-3(2H)-pyridazinone (CAS: N/A)

- Key Features: Bromo at position 4, 3-pyridylmethylamino at position 5, and a 3-(4-chlorophenyl)propoxy group at position 6.

- Application : Used in sustained-release formulations due to pH-independent absorption, indicating improved bioavailability compared to the target compound .

- These differences may lead to distinct pharmacokinetic profiles.

4-Bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone (CAS 477860-48-3)

- Key Features: Bromo at position 4, a diethylamino group at position 5, and a methoxyiminoethyl-chlorophenyl substituent at position 2.

- Application: Research suggests substituents like diethylamino improve solubility and receptor binding .

- Comparison: The diethylamino group (basic) contrasts with the target compound’s 2-hydroxyethyl (polar, hydrogen-bonding), affecting cellular uptake and metabolic stability.

Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone)

- Key Features: Ethoxy at position 4, methyl at position 2, and morpholino at position 5.

- Application : Clinically used for pain and inflammation management .

- Comparison: The morpholino group enhances water solubility, whereas the target compound’s bromo and phenylethoxy groups may reduce solubility but improve membrane permeability.

Structural Modifications and Structure-Activity Relationships (SAR)

Pyridazinone derivatives exhibit significant SAR variations:

- Position 2: Hydroxyethyl (target compound) vs. methyl (emorfazone) or methoxyiminoethyl (CAS 477860-48-3).

- Position 4 : Bromo (target compound) vs. ethoxy (emorfazone) or chloro (other derivatives). Bromo’s stronger electron-withdrawing nature may enhance electrophilic interactions in biological targets .

- Position 5: 2-Phenylethoxy (target compound) vs. morpholino (emorfazone) or diethylamino (CAS 477860-48-3). Phenylethoxy increases lipophilicity, favoring blood-brain barrier penetration compared to hydrophilic morpholino .

Pharmacological and Physicochemical Properties

Biological Activity

3(2H)-Pyridazinone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The compound 3(2H)-Pyridazinone, 4-bromo-2-(2-hydroxyethyl)-5-(2-phenylethoxy)- (CAS Number: 565157-35-9) is a notable member of this class, exhibiting promising pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.19 g/mol. Its structure includes a pyridazinone core substituted with bromine, hydroxyethyl, and phenylethoxy groups, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyridazinone derivatives:

- Anti-Cancer Activity

-

Enzyme Inhibition

- Pyridazinones have been evaluated for their ability to inhibit monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters. For instance, compounds with specific substitutions showed enhanced inhibitory activity against MAO-B, with some derivatives achieving low IC50 values (e.g., 0.013 µM for T6) indicating potent inhibition .

-

Cytotoxicity Studies

- The cytotoxic effects of pyridazinone derivatives were assessed using various cell lines. Notably, some compounds demonstrated selective toxicity towards cancer cells while showing minimal effects on normal fibroblast cells. The IC50 values varied significantly among different derivatives, suggesting that structural modifications can lead to improved selectivity and reduced toxicity .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 Value | Target |

|---|---|---|---|

| MAO-B Inhibition | T6 | 0.013 µM | Monoamine Oxidase |

| Anti-Proliferative | Pyridazinone Derivative | >100 µg/mL | HCT116 Cells |

| Cytotoxicity | T3 | 27.05 µM | Cancer Cells |

| Cytotoxicity | T6 | 120.6 µM | Cancer Cells |

Case Studies

-

Synthesis and Evaluation of New Derivatives :

A study synthesized various pyridazinone derivatives and evaluated their anti-cancer properties against HCT116 cells. The results indicated that specific substitutions could enhance anti-proliferative activity while maintaining low toxicity levels . -

Monoamine Oxidase Inhibition :

Another study focused on the design and synthesis of pyridazinones as MAO inhibitors. The findings revealed that meta-bromo substitutions significantly increased the inhibitory potency against MAO-B compared to para substitutions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing brominated pyridazinone derivatives like 4-bromo-2-(2-hydroxyethyl)-5-(2-phenylethoxy)-3(2H)-pyridazinone?

- Methodological Answer : Synthesis typically involves multi-step sequences, including Friedel-Crafts reactions (e.g., mucochloric acid derivatization), hydrazine hydrate treatment to form the pyridazinone core, and alkylation for substituent introduction . For brominated analogs, bromine may be introduced via electrophilic substitution or halogen exchange. Optimization of alkylation steps (e.g., using ethyl bromoacetate) and purification via column chromatography are critical for yield and purity .

Q. How are intermediates and final products characterized in pyridazinone synthesis?

- Methodological Answer : Analytical techniques include TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. For example, hydrazine-derived intermediates are characterized by NH proton signals in NMR, while alkylated products show shifts corresponding to hydroxyethyl or phenethoxy groups . Purity is assessed via HPLC or elemental analysis .

Q. What solvents and reaction conditions are optimal for pyridazinone alkylation?

- Methodological Answer : Alkylation of pyridazinones (e.g., introducing 2-hydroxyethyl groups) often uses polar aprotic solvents like acetone or DMF with potassium carbonate as a base. Reflux conditions (~60–80°C) and phase-transfer catalysts (e.g., TBAB) improve efficiency. Solvent choice impacts reaction kinetics; for example, DMSO enhances nucleophilicity but may increase side reactions .

Advanced Research Questions

Q. How do substituents (e.g., bromine, phenethoxy) influence the electronic and steric properties of pyridazinones?

- Methodological Answer : Computational studies (DFT, molecular docking) can model substituent effects. Bromine’s electron-withdrawing nature alters ring electron density, affecting reactivity in electrophilic substitutions. Phenethoxy groups introduce steric hindrance, which can be quantified using molecular mechanics simulations. Comparative studies with non-brominated analogs (e.g., 4-chloro derivatives) reveal substituent-specific trends in stability and reactivity .

Q. What mechanisms explain unexpected byproducts, such as methyl group migration during alkylation?

- Methodological Answer : Side reactions like methyl migration (observed in trifluoroethylation of pyridazinones) may involve oxonium ion intermediates. Mechanistic studies using isotopic labeling (e.g., deuterated methyl groups) and kinetic isotope effects can identify migration pathways. Control experiments with varying solvents (e.g., DCM vs. THF) and temperature gradients help isolate contributing factors .

Q. How can pyridazinone derivatives be evaluated for biological activity (e.g., anti-inflammatory or antiulcer effects)?

- Methodological Answer : In vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and receptor binding studies (e.g., α-adrenoceptor antagonism) are standard. For example, analogs with morpholino or piperazinyl groups are screened in rat models (e.g., carrageenan-induced edema) and compared to reference drugs like phenylbutazone. Dose-response curves and selectivity indices (e.g., α₁ vs. α₂ adrenoceptors) are calculated to assess potency .

Q. What strategies resolve contradictions in biological activity data across pyridazinone derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines vs. in vivo models) or substituent positioning. Meta-analyses of SAR data (e.g., comparing 4-bromo vs. 4-chloro derivatives) and QSAR modeling identify key pharmacophores. Cross-validation using orthogonal assays (e.g., enzyme inhibition and receptor binding) clarifies mechanisms .

Q. How are computational methods applied to optimize pyridazinone drug candidates?

- Methodological Answer : Pharmacophore modeling (e.g., Catalyst software) identifies essential features like hydrogen bond acceptors (pyridazinone carbonyl) and hydrophobic pockets (phenethoxy groups). Molecular dynamics simulations predict metabolic stability (e.g., CYP450 interactions). Docking studies with target proteins (e.g., COX-2) guide rational design of high-affinity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.